molecular formula C22H21ClN2O5 B11489732 Ethyl 3-(2-chlorophenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate

Ethyl 3-(2-chlorophenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate

Cat. No.: B11489732
M. Wt: 428.9 g/mol
InChI Key: SRGDLZAMKHBFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-(2-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.

    Esterification: The final step may involve esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE would depend on its specific biological target. Generally, compounds like this can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(2-CHLOROPHENYL)-3-{[3-(4-HYDROXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE
  • ETHYL 3-(2-BROMOPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE

Uniqueness

ETHYL 3-(2-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl and 4-methoxyphenyl groups may impart distinct properties compared to similar compounds.

Properties

Molecular Formula

C22H21ClN2O5

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[[3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl]amino]propanoate

InChI

InChI=1S/C22H21ClN2O5/c1-3-29-21(26)13-19(16-6-4-5-7-17(16)23)24-22(27)20-12-18(25-30-20)14-8-10-15(28-2)11-9-14/h4-12,19H,3,13H2,1-2H3,(H,24,27)

InChI Key

SRGDLZAMKHBFMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.